(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one
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Overview
Description
(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one is a complex organic compound with a unique structure that includes a thiazinan ring, a piperazine moiety, and various functional groups such as methoxy, nitro, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: This step involves the cyclization of a suitable precursor to form the thiazinan ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst such as palladium on carbon and a solvent like dichloromethane.
Functional Group Modifications: The methoxy, nitro, and imino groups are introduced through various functional group transformations, including nitration, methylation, and imination reactions. Common reagents used in these steps include nitric acid, methyl iodide, and aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazinan and piperazine derivatives.
Scientific Research Applications
(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one shares structural similarities with other thiazinan and piperazine derivatives, such as:
- (2E)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one
- (2E)-2-[(4-nitrophenyl)imino]-3-methyl-1,3-thiazinan-4-one
- (2E)-2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-aminophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both methoxy and nitro groups, along with the piperazine moiety, provides a distinct set of chemical and biological properties that can be exploited for various applications. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-3-methyl-6-[4-(4-nitrophenyl)piperazine-1-carbonyl]-1,3-thiazinan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-25-21(29)15-20(34-23(25)24-16-3-9-19(33-2)10-4-16)22(30)27-13-11-26(12-14-27)17-5-7-18(8-6-17)28(31)32/h3-10,20H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFNWOUSZBSFAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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